molecular formula C16H13NO4S B093691 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid CAS No. 119-19-7

4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid

Cat. No. B093691
CAS RN: 119-19-7
M. Wt: 315.3 g/mol
InChI Key: QEAYLNJEDDOYNQ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid (4-HPNSA) is an organic compound with a wide range of applications in scientific research. It is a derivative of naphthalene, an aromatic hydrocarbon that is widely used in the synthesis of dyes, fragrances, and pharmaceuticals. 4-HPNSA has a unique structure that allows it to bind to certain proteins and enzymes, making it a valuable tool in biochemistry and molecular biology.

Scientific Research Applications

Synthesis and Dye Applications

A study highlighted the synthesis and application of naphthalene derivatives, focusing on efficient routes including photocatalytic oxidation, which is recommended for its simplicity and eco-friendliness (Zhang You-lan, 2005). The review on continuous processes for H acid production indicates that development trends include refined naphthalene continuous sulfonation, suggesting advancements in dye synthesis techniques (Yang Wen-dong, 2012).

Environmental Remediation and Wastewater Treatment

The paper on combined electron-beam and biological purification of industrial wastewater from surfactants showcases the degradation of non-biodegradable surfactants into biodegradable products, highlighting a practical application in synthetic rubber production (A. K. Pikaev et al., 1997). This indicates the role of naphthalene derivatives in environmental cleanup efforts.

Antioxidant Activity Analysis

Research on determining antioxidant activity reviews critical tests used in various fields, demonstrating the chemical interactions and potential applications of naphthalene derivatives in understanding biological processes and pharmacological properties (I. Munteanu, C. Apetrei, 2021).

Microbial and Enzymatic Degradation

A review on microbial degradation of polyaromatic hydrocarbons emphasizes the role of microbial processes in ecological recovery of PAH-contaminated sites, including naphthalene derivatives (R. Peng et al., 2008). This underscores the biotechnological potential in addressing environmental pollution.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of organic pigments , suggesting that it may interact with various enzymes and proteins involved in pigment production and metabolism.

Mode of Action

It is known to undergo azo coupling reactions , which suggests that it may interact with its targets through the formation of azo bonds. This could result in changes to the structure and function of the target molecules.

properties

IUPAC Name

6-anilino-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
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InChI

InChI=1S/C16H13NO4S/c18-16-10-14(22(19,20)21)8-11-6-7-13(9-15(11)16)17-12-4-2-1-3-5-12/h1-10,17-18H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAYLNJEDDOYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152277
Record name 6-Anilino-4-hydroxynaphthalene-2-sulphonic acid
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Molecular Weight

315.3 g/mol
Source PubChem
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CAS RN

119-19-7
Record name Phenyl γ-acid
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Record name 6-Anilino-4-hydroxynaphthalene-2-sulphonic acid
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